molecular formula C20H24BrClN2O9 B2562351 N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester CAS No. 1037565-81-3

N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester

Cat. No.: B2562351
CAS No.: 1037565-81-3
M. Wt: 551.77
InChI Key: VATTYSQGTFSYRU-PSTHAIFASA-N
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Description

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is a synthetic compound used primarily in biochemical research. It is a derivative of neuraminic acid, a key component in the structure of sialic acids, which are essential in various biological processes, including cell signaling and microbial pathogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with neuraminic acid, which is acetylated to form N-acetylneuraminic acid.

    Indole Derivative Preparation: The indole derivative, 5-bromo-4-chloro-3-indolyl, is synthesized separately through halogenation reactions.

    Coupling Reaction: The indole derivative is then coupled with the N-acetylneuraminic acid under specific conditions to form the desired compound. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

    Methyl Ester Formation: Finally, the compound is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The halogen atoms (bromo and chloro) in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Analogs: Compounds with reduced indole rings.

    Substituted Compounds: Molecules with new functional groups replacing the halogens.

Scientific Research Applications

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is utilized in various scientific research fields:

    Chemistry: Used as a substrate in enzymatic assays to study sialidase activity.

    Biology: Helps in understanding the physiological roles of sialic acids in cellular processes.

    Medicine: Investigated for its potential in diagnosing and treating diseases related to sialic acid metabolism.

    Industry: Applied in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through interactions with sialidase enzymes. It acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The indole derivative part of the molecule enhances its binding affinity and specificity towards sialidases, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic Acid: The parent compound, lacking the indole derivative.

    5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Another indole derivative used in enzymatic assays.

    N-Acetyl-2-O-(4-methylumbelliferyl)-alpha-D-neuraminic Acid: A fluorescent analog used in similar applications.

Uniqueness

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is unique due to its specific indole derivative, which provides enhanced binding properties and specificity for sialidase enzymes. This makes it particularly useful in detailed enzymatic studies and diagnostic applications.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26)/t11-,12+,16+,17+,18+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATTYSQGTFSYRU-PSTHAIFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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